molecular formula C21H20O5 B2964097 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858757-02-5

3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B2964097
CAS No.: 858757-02-5
M. Wt: 352.386
InChI Key: QBOYKMRHZSIOIO-UHFFFAOYSA-N
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Description

3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic coumarin derivative of significant interest in medicinal chemistry and oncology research. With the molecular formula C21H20O5 and a molecular weight of 352.39 g/mol, this compound serves as a key building block for the synthesis of more complex molecules and is investigated for its potent biological activities . The core of its research value lies in its demonstrated anticancer properties. In vitro studies on related structural analogs have shown promising inhibition of cell proliferation across a range of cancer cell lines, including human breast adenocarcinoma (MCF-7), human melanoma (A375), and human colorectal carcinoma (HCT116) . The proposed mechanism of action for this compound class involves the induction of autophagic cell death, characterized by a significant increase in intracellular reactive oxygen species (ROS) and elevated levels of lipid peroxidation, particularly evidenced in melanoma models . This compound is supplied as a dry powder for research purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a chemical precursor or as a candidate for screening against specific molecular targets in biochemical assays.

Properties

IUPAC Name

3-[4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13-3-5-15(6-4-13)12-25-16-7-8-17-14(2)18(9-10-20(22)23)21(24)26-19(17)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOYKMRHZSIOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a chromene derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H22O4, characterized by:

  • Chromene Core : A bicyclic structure known for its biological activity.
  • Propanoic Acid Moiety : Contributes to the compound's solubility and reactivity.
  • Methoxybenzyl Substitution : Enhances lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
  • Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : Studies have indicated that it can downregulate pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary data suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryDownregulation of TNF-alpha and IL-6
AnticancerInhibition of cell proliferation in vitro

Case Studies

  • Case Study on Anti-inflammatory Activity :
    A study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers, supporting its potential as an anti-inflammatory agent.
  • Case Study on Antioxidant Activity :
    In vitro assays demonstrated that the compound effectively reduced oxidative stress levels in human endothelial cells exposed to hydrogen peroxide, suggesting a protective role against oxidative damage.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related coumarin derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Purity CAS Number
3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid C21H20O5 352.38 4-methyl, 7-(4-methylbenzyloxy) 95%* Not provided
3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid C17H18O5 302.33 4-methyl, 7-(allyloxy) 95% 858750-4
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid C17H20O5 308.29 4-butyl, 8-methyl, 7-(propanoic acid) 95% 1910706-36-3
3-(6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-2-yl)propanoic acid C18H17NO5S 359.40 6-ethyl, 7-hydroxy, 4-oxo, thiazole Not specified 300557-67-9

Key Observations :

  • Molecular Weight : The target compound (352.38 g/mol) is heavier than analogues with smaller substituents (e.g., 302.33 g/mol for the allyloxy derivative) but lighter than the thiazole-containing derivative (359.40 g/mol) .
  • Substituent Effects: The 4-methylbenzyloxy group at position 7 increases steric bulk and lipophilicity compared to the allyloxy group in the second compound. This may reduce aqueous solubility but improve membrane permeability .
  • Purity : Most compounds listed are synthesized at 95% purity, suggesting standardized synthetic protocols .

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